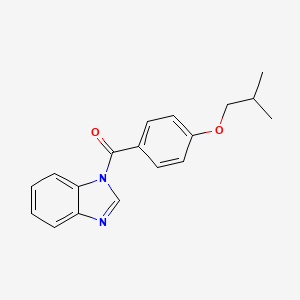

1-(4-isobutoxybenzoyl)-1H-benzimidazole

Description

1-(4-Isobutoxybenzoyl)-1H-benzimidazole is a benzimidazole derivative characterized by an isobutoxybenzoyl substituent at the 1-position of the benzimidazole core. Benzimidazoles are nitrogen-containing heterocyclic compounds renowned for their pharmacological versatility, including antimicrobial, anticancer, and antiviral activities . The compound’s synthesis likely involves coupling reactions between benzimidazole precursors and isobutoxybenzoyl moieties, though exact protocols require further elaboration.

Properties

IUPAC Name |

benzimidazol-1-yl-[4-(2-methylpropoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13(2)11-22-15-9-7-14(8-10-15)18(21)20-12-19-16-5-3-4-6-17(16)20/h3-10,12-13H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXDZRXHABEXBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Benzimidazole Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- The isobutoxybenzoyl group in the target compound introduces significant lipophilicity compared to simpler alkyl (e.g., methyl in ) or polar (e.g., nitro in ) substituents. This could improve blood-brain barrier penetration or intracellular uptake, similar to tert-butyl derivatives .

- In contrast, compounds with sulfanyl bridges (e.g., ) or tetrazole rings exhibit enhanced binding to enzymatic targets due to hydrogen bonding or π-π interactions.

Pharmacological Potential: Benzimidazole derivatives with nitro or halogen substituents (e.g., ) show IC50 values in the low micromolar range (1.27–5.85 µM) for antimicrobial and anticancer activities . The isobutoxy group’s electron-donating nature may modulate similar efficacy but requires empirical validation. Fluorinated analogs (e.g., ) demonstrate improved pharmacokinetics, suggesting that halogenation or alkylation strategies could optimize the target compound’s therapeutic index.

Structural Uniqueness :

- Unlike benzimidazoles fused with tetrazole or quinazoline cores (e.g., ), the isobutoxybenzoyl substituent provides a flexible, branched alkoxy chain that may reduce steric hindrance during target binding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-isobutoxybenzoyl)-1H-benzimidazole, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves coupling 4-isobutoxybenzoic acid derivatives with benzimidazole precursors via amidation or nucleophilic substitution. Key steps include:

- Reagent Selection : Use coupling agents like EDCI/HOBt for amidation to minimize side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency at 80–100°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity .

- Data Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy (tracking aromatic proton shifts) are critical for intermediate validation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Analytical Workflow :

- NMR Analysis : -NMR reveals distinct peaks for isobutoxy methyl groups (δ 0.9–1.1 ppm) and benzimidazole protons (δ 7.5–8.5 ppm). -NMR confirms carbonyl (C=O) at ~168 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 323.1522 for CHNO) .

- X-ray Crystallography : Resolves bond angles and torsional strain in the benzoyl-benzimidazole linkage (e.g., dihedral angles ~35–40°) .

Q. What pharmacological screening strategies are recommended for assessing this compound’s bioactivity?

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC calculations .

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria, referencing benzimidazole SAR trends (e.g., substituent effects on potency) .

- Data Interpretation : Cross-validate results with control compounds (e.g., albendazole for antihelminthic activity) to rule off-target effects .

Advanced Research Questions

Q. How can crystallographic disorder in this compound derivatives be resolved during structural refinement?

- Crystallographic Workflow :

- Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution datasets (θ > 25°) .

- Disorder Modeling : In SHELXL, split occupancy refinement for overlapping atoms (e.g., isobutoxy groups) with constraints on thermal parameters .

- Validation : Check R (< 0.05) and residual density maps (< 0.5 eÅ) to ensure model accuracy .

- Case Study : A 6.0% co-crystallized impurity (6-chloro analog) was resolved using partial occupancy refinement in a 200 K dataset .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

- In Silico Approaches :

- Molecular Docking : AutoDock Vina or Glide (Schrödinger) with homology-modeled targets (e.g., tubulin) .

- MD Simulations : GROMACS for assessing ligand-protein stability (e.g., RMSD < 2.0 Å over 100 ns) .

- QSAR Modeling : Use Gaussian-derived electrostatic potential maps to correlate substituent effects (e.g., isobutoxy bulkiness) with activity .

Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?

- Troubleshooting Framework :

- Metabolic Stability : Assess hepatic microsome clearance (e.g., rat/human S9 fractions) to identify rapid degradation .

- Solubility Limits : Measure logP (e.g., ~3.5 for this compound) and use surfactants (e.g., Tween-80) in animal dosing .

- PK/PD Modeling : Integrate AUC and EC to adjust dosing regimens .

Q. What strategies improve the selectivity of this compound analogs against off-target receptors?

- SAR Optimization :

- Substituent Screening : Replace isobutoxy with smaller alkoxy groups (e.g., methoxy) to reduce steric hindrance .

- Scaffold Hopping : Introduce fused rings (e.g., pyridine) to modulate electronic profiles .

- Selectivity Profiling : Use radioligand binding assays (e.g., CEREP panel) to quantify off-target binding (< 50% inhibition at 10 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.